REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([OH:7])=[O:6].[Cl:12][S:13](O)(=[O:15])=[O:14]>>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([S:13]([Cl:12])(=[O:15])=[O:14])[C:10]=1[F:11])[C:5]([OH:7])=[O:6]
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Name
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|
Quantity
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6.25 g
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Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)O)C=CC1F
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Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
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Name
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ice water
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Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Collect the filtered solid as the title compound
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Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C(=O)O)C=C(C1F)S(=O)(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |